2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methoxyanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-7-3-2-6-10(11)15-12-9(13(16)17)5-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXZOAJWOZFOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368980 | |
| Record name | 2-(2-Methoxyanilino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114501-02-9 | |
| Record name | 2-(2-Methoxyanilino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-methoxyphenyl)amino]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid is an organic compound categorized under pyridinecarboxylic acids, characterized by its unique structural features, including a methoxyphenyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- Structural Features : The compound consists of a pyridine ring substituted with an amino group at the 2-position and a methoxyphenyl group at the 2-position of the amino group, with a carboxylic acid at the 3-position.
Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylic acids, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | Notable inhibition observed |
The compound's effectiveness against these pathogens suggests its potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The compound has demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer therapeutic agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.5 |
| MCF-7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 3.6 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.
Anti-inflammatory Activity
Preliminary studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting the expression of inflammatory mediators such as COX-2 and iNOS.
| Inflammatory Mediator | Effect |
|---|---|
| COX-2 | Significant reduction in protein levels |
| iNOS | Significant reduction in mRNA expression |
This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is thought to occur through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Binding : It may bind to receptors that modulate cellular responses related to growth and inflammation.
- Cell Cycle Interference : Evidence suggests that it disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of this compound on HeLa cells, revealing an IC50 value of 5.5 µM, demonstrating significant potential for further development as an anticancer agent.
- Anti-inflammatory Study : In an animal model, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its efficacy in mitigating inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a common pyridine-3-carboxylic acid core with several structurally related molecules. Key structural variations occur in the substituents on the phenylamino group, which significantly alter electronic, steric, and solubility profiles:
Pharmacological and Functional Comparisons
- Niflumic Acid : A well-characterized NSAID and TRPC6 channel inhibitor. The trifluoromethyl group enhances metabolic stability and receptor binding affinity. Demonstrated neuroprotective effects in glutamate-induced excitotoxicity models .
- Clonixinic Acid Derivatives : Used as prodrugs (e.g., clonixinate lysine) to improve bioavailability. The 3-chloro-2-methylphenyl group balances lipophilicity and solubility, enabling effective systemic delivery .
- 2-[(4-Chlorophenyl)amino]pyridine-3-carboxylic Acid: Structural simplicity with moderate activity; the para-chloro substituent may reduce steric hindrance compared to ortho-substituted analogs .
- This compound: The ortho-methoxy group likely increases solubility compared to lipophilic analogs (e.g., niflumic acid) but may reduce membrane permeability.
Physicochemical Properties
Key Research Findings
- Niflumic Acid : Inhibits TRPC6 channels at IC₅₀ values <10 μM, attenuating neuronal excitotoxicity .
- Clonixinic Acid Derivatives : Demonstrated efficacy in pain management via cyclooxygenase (COX) inhibition, with reduced gastrointestinal toxicity compared to traditional NSAIDs .
- Structural Insights : Crystallographic studies of analogs (e.g., 2-(phenylsulfanyl)pyridine-3-carboxylic acid) reveal dimerization via carboxylic acid groups, stabilizing solid-state structures .
Preparation Methods
Reaction Conditions and Optimization
-
Substitution Step :
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates polar aprotic conditions.
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) deprotonates the aniline, enhancing nucleophilicity.
-
Temperature : Heating at 80–120°C for 6–12 hours achieves substitution yields of 60–75%.
-
-
Hydrolysis Step :
Key Challenge : Competing hydrolysis of the chloropyridine intermediate to pyridone derivatives may occur if moisture is present during substitution. This necessitates strict anhydrous conditions.
Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)
For less reactive substrates, palladium-catalyzed cross-coupling offers superior regiocontrol. This method is ideal for introducing the 2-methoxyphenylamino group to a halogenated pyridine core.
Protocol Details
-
Substrate : Methyl 2-bromopyridine-3-carboxylate avoids carboxylate interference during coupling.
-
Catalyst System :
-
Base : Cs₂CO₃ in toluene or dioxane at 100–110°C for 12–24 hours achieves coupling yields of 70–85%.
-
Ester Hydrolysis : Subsequent treatment with HCl or NaOH yields the free carboxylic acid.
Advantage : This method avoids competing side reactions observed in nucleophilic substitutions, making it preferable for sterically hindered substrates.
Multi-Step Synthesis via Cyano Intermediate
Adapting methods from nicotinic acid derivatives, a cyano group at position 3 can serve as a carboxylic acid precursor.
Stepwise Procedure
-
Amination of 2-Chloro-3-cyanopyridine :
-
Basic Hydrolysis :
Yield : The two-step process achieves an overall yield of 65–80%, with purity >95% after recrystallization.
Direct Carboxylation of Preformed Amine
For late-stage carboxylation, a metal-mediated carbonylation reaction introduces the carboxylic acid group.
Methodology
-
Substrate : 2-[(2-Methoxyphenyl)amino]pyridine.
-
Conditions :
-
Catalyst : Nickel or palladium complexes under CO₂ atmosphere.
-
Solvent : Tetrahydrofuran (THF) or acetonitrile at 60–80°C.
-
-
Yield : Moderate (50–60%), with challenges in controlling over-carboxylation.
Comparative Analysis of Methods
Critical Considerations in Synthesis
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a 2-methoxyaniline derivative with a pyridine-3-carboxylic acid scaffold. A common approach uses activating agents such as O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) to facilitate amide bond formation, as demonstrated in analogous pyridinecarboxylic acid syntheses . Key parameters for optimization include:
- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for solubility and reactivity .
- Temperature control : Room temperature (20°C) is often sufficient to minimize side reactions while ensuring complete coupling .
- Stoichiometry : A 1:1.05 molar ratio of carboxylic acid to activating agent improves conversion rates .
Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the methoxyphenylamino and pyridinecarboxylic acid moieties. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95% threshold) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z calculated for CHNO: 260.08) .
- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretches (~1700 cm) and N-H bends (~3300 cm^{-1) confirm functional groups .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Purity variability : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Rigorous HPLC validation is critical .
- Stereochemical considerations : Although this compound lacks chiral centers, related analogs (e.g., clonixinate derivatives) show stereospecific activity, necessitating enantiomeric purity checks .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter receptor binding. Standardized protocols (e.g., fixed pH 7.4, 37°C) improve reproducibility .
Meta-analyses of published data, coupled with dose-response curve validation, help resolve inconsistencies .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Tools like AutoDock Vina model binding to targets such as cyclooxygenase (COX), leveraging crystallographic data from analogs like flupyrsulfuron . Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the pyridine ring .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate stability in aqueous environments, highlighting the methoxyphenyl group’s role in hydrophobic interactions .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., methoxy position) with activity, guided by datasets from herbicidal analogs like diflufenzopyr .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to unknown chronic toxicity .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine 4-position to enhance COX-2 inhibition, as seen in niflumic acid analogs .
- Substituent Screening : Replace the methoxy group with methylsulfonyl (-SOCH) to improve solubility and bioavailability, using parallel synthesis and High-Throughput Screening (HTS) .
- Biological Evaluation : Test analogs in in vitro inflammation models (e.g., LPS-induced TNF-α secretion in macrophages) and compare IC values to establish potency trends .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification bottlenecks : Column chromatography is impractical at scale. Alternatives include acid-base extraction (e.g., partitioning between ethyl acetate and 1M HCl) .
- Yield optimization : Catalytic methods (e.g., Pd-mediated coupling for aryl-amino bonds) reduce reagent costs .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C for most pyridinecarboxylic acids), guiding safe reaction scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
